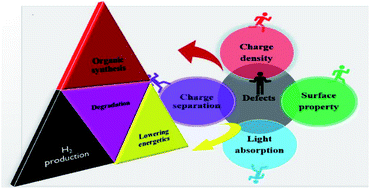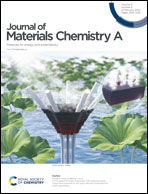Defect engineering in photocatalysis: formation, chemistry, optoelectronics, and interface studies
Journal of Materials Chemistry A Pub Date: 2020-09-01 DOI: 10.1039/D0TA04297H
Abstract
Defect engineering in photocatalytic materials has recently attracted substantial attention owing to the profound influence of defects on light absorption, charge separation, and interfacial reactions. However, the ambiguity regarding the role of defects in modifying the photocatalytic properties remains a long-standing problem. In this review, defect engineering in photocatalytic materials is comprehensively discussed with a focus on the classification, formation, and characterization of defects and their roles in photocatalytic systems. A systematic study of charge density, rate of charge recombination, and dissociative adsorption in defect-rich photocatalysts is also presented. Defects have the ability to alter the mechanisms of photocatalytic reactions, although the triggering of undesired thermodynamically favored back reactions by excess defects can lead to diminished photocatalytic activity. Furthermore, the critical roles of defects in photocatalytic degradation, H2 production, and bifunctional systems are reviewed. Finally, the challenges and future potential of defect engineering are considered.

Recommended Literature
- [1] Contents list
- [2] Perpetuating enzymatically induced spatiotemporal pH and catalytic heterogeneity of a hydrogel by nanoparticles†
- [3] The Mesodyn simulation of pluronic water mixtures using the ‘equivalent chain’ method
- [4] Photochemistry of triphenylamine (TPA) in homogeneous solution and the role of transient N-phenyl-4a,4b-dihydrocarbazole. A steady-state and time-resolved investigation†
- [5] Atom-economical synthesis of bicyclo[3.1.0]hexane silanes by gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes†
- [6] Towards the development of eco-friendly disposable polymers: ZnO-initiated thermal and hydrolytic degradation in poly(l-lactide)/ZnO nanocomposites†
- [7] A bistren cryptand with a remote thioether function: Cu(ii) complexation in solution and on the surface of gold nanostars†
- [8] A polymeric-semiconductor–metal-complex hybrid photocatalyst for visible-light CO2 reduction†
- [9] Predicting submicron air pollution indicators: a machine learning approach†
- [10] Hydrothermal synthesis, structure determination from powder data of a three-dimensional zirconium diphosphonate with an exceptionally high thermal stability: Zr(O3P-(CH2)-PO3) or MIL-57










